molecular formula C18H17FN2O2S B2731173 (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone CAS No. 851864-87-4

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B2731173
CAS No.: 851864-87-4
M. Wt: 344.4
InChI Key: CZSVXCDOSDBHPT-UHFFFAOYSA-N
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Description

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H17FN2O2S and its molecular weight is 344.4. The purity is usually 95%.
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Biological Activity

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone is a complex organic molecule that incorporates various bioactive moieties, including an imidazole ring and a thiophenic structure. These components are often associated with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this compound through detailed analysis of its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14FN2OSC_{15}H_{14}FN_2OS, and it features a unique arrangement of functional groups that contribute to its biological activity. The presence of a fluorine atom enhances metabolic stability and influences electronic properties, potentially increasing the compound's binding affinity to biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The imidazole ring can interact with metal ions or heme groups in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways.
  • Antioxidant Activity : The thiophene moiety may contribute to antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that compounds containing imidazole and thiophene rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related imidazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa10 ± 1.5Apoptosis induction
Compound BMCF-715 ± 2.0Caspase activation
This compoundA549TBDTBD

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. The presence of sulfur in the thioether group can enhance the interaction with bacterial membranes, leading to increased permeability and cell death .

Anti-inflammatory Activity

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also possess similar properties .

Case Studies

  • Cytotoxicity Assay : In a study assessing the cytotoxic effects of various imidazole derivatives on human lung cancer cells (A549), it was found that modifications in the side chains significantly affected the IC50 values. The specific role of the fluorobenzyl group was highlighted as crucial for enhancing cytotoxicity .
  • In Vivo Studies : Preclinical models demonstrated that related compounds could reduce tumor growth in xenograft models while exhibiting minimal toxicity to normal tissues .

Properties

IUPAC Name

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-23-16-7-3-5-14(11-16)17(22)21-9-8-20-18(21)24-12-13-4-2-6-15(19)10-13/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSVXCDOSDBHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.